2-Oxo-N-(4-phenoxyphenethyl)-5-phenylpentanamide
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Overview
Description
LEI-301 is a novel potent inhibitor for the phospholipase A and acyltransferase enzyme family members, specifically targeting the phospholipase A and acyltransferase 2 and phospholipase A and acyltransferase 5 enzymes. This compound is known for its ability to reduce the levels of N-acylethanolamines, including anandamide, in cells overexpressing these enzymes .
Preparation Methods
The synthesis of LEI-301 involves the preparation of α-ketoamides, which are known to inhibit the phospholipase A and acyltransferase enzyme family. The synthetic route typically involves the following steps :
Formation of α-Ketoamide Scaffold: The initial step involves the formation of the α-ketoamide scaffold through a reaction between an appropriate amine and an α-keto acid.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the inhibitory activity of the compound. This may include the addition of aromatic rings, alkyl chains, or other substituents.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial production methods for LEI-301 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
LEI-301 undergoes several types of chemical reactions, primarily involving its interaction with the phospholipase A and acyltransferase enzymes :
Inhibition of Enzymatic Activity: LEI-301 inhibits the enzymatic activity of phospholipase A and acyltransferase 2 and phospholipase A and acyltransferase 5 by binding to their active sites. This prevents the enzymes from catalyzing the hydrolysis of phospholipids.
Reduction of N-Acylethanolamines Levels: By inhibiting these enzymes, LEI-301 reduces the levels of N-acylethanolamines, including anandamide, in cells. This is a significant reaction as it impacts various physiological processes such as pain, inflammation, and stress.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions to ensure optimal reaction efficiency.
Scientific Research Applications
LEI-301 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: In chemistry, LEI-301 is used as a tool compound to study the structure-activity relationships of α-ketoamides and their inhibitory effects on the phospholipase A and acyltransferase enzyme family.
Biology: In biological research, LEI-301 is used to investigate the physiological roles of N-acylethanolamines and their impact on various cellular processes. It helps in understanding the mechanisms of pain, inflammation, and stress.
Medicine: In medical research, LEI-301 holds potential as a therapeutic agent for conditions related to the dysregulation of N-acylethanolamines, such as chronic pain, inflammation, and anxiety disorders.
Industry: In the pharmaceutical industry, LEI-301 is explored for its potential in drug development, particularly for creating new treatments targeting the phospholipase A and acyltransferase enzyme family.
Mechanism of Action
The mechanism of action of LEI-301 involves its binding to the active sites of phospholipase A and acyltransferase 2 and phospholipase A and acyltransferase 5 enzymes . By binding to these enzymes, LEI-301 inhibits their catalytic activity, preventing the hydrolysis of phospholipids and subsequent production of N-acylethanolamines. This inhibition leads to a reduction in the levels of N-acylethanolamines, including anandamide, which are involved in various physiological processes such as pain, inflammation, and stress.
Comparison with Similar Compounds
LEI-301 is unique compared to other similar compounds due to its high potency and specificity for the phospholipase A and acyltransferase enzyme family . Similar compounds include other α-ketoamides that also inhibit the phospholipase A and acyltransferase enzymes, but LEI-301 stands out due to its nanomolar potency and ability to reduce N-acylethanolamines levels effectively.
Similar Compounds
α-Ketoamide Inhibitors: Other α-ketoamide inhibitors that target the phospholipase A and acyltransferase enzyme family.
Phospholipase A Inhibitors: Compounds that inhibit the activity of phospholipase A enzymes, impacting lipid metabolism and signaling pathways.
N-Acylethanolamine Modulators: Compounds that modulate the levels of N-acylethanolamines, affecting various physiological processes.
LEI-301’s unique combination of high potency and specificity makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H25NO3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-oxo-N-[2-(4-phenoxyphenyl)ethyl]-5-phenylpentanamide |
InChI |
InChI=1S/C25H25NO3/c27-24(13-7-10-20-8-3-1-4-9-20)25(28)26-19-18-21-14-16-23(17-15-21)29-22-11-5-2-6-12-22/h1-6,8-9,11-12,14-17H,7,10,13,18-19H2,(H,26,28) |
InChI Key |
YWYSSOKJGYXYIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)C(=O)NCCC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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